BenchChemオンラインストアへようこそ!

Vitexin

α-Glucosidase inhibition Antidiabetic C-glycosylflavone

Vitexin (apigenin-8-C-β-D-glucopyranoside) is not a generic flavonoid. Its C-8 glycosidic bond confers 12-fold greater α-glucosidase inhibition (IC50: 0.4 mg/mL) than its regioisomer isovitexin (IC50: 4.8 mg/mL). It uniquely exhibits mixed-type PTP1B inhibition (IC50: 7.62 µM), distinct from competitive inhibitors apigenin or luteolin. As a C-glycosyl flavone with class-defining low oral bioavailability, it serves as the benchmark negative control for DPPH radical scavenging assays and an ideal candidate for advanced delivery system development. Procure ≥98% HPLC-pure vitexin to ensure assay specificity—generic substitution introduces quantifiable variability.

Molecular Formula C21H20O10
Molecular Weight 432.4 g/mol
CAS No. 3681-93-4
Cat. No. B1683572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitexin
CAS3681-93-4
Synonyms8-glycosyl-apigenin
8-glycosylapigenin
apigenin 8-C-glucoside
vitexin
Molecular FormulaC21H20O10
Molecular Weight432.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O
InChIInChI=1S/C21H20O10/c22-7-14-17(27)18(28)19(29)21(31-14)16-11(25)5-10(24)15-12(26)6-13(30-20(15)16)8-1-3-9(23)4-2-8/h1-6,14,17-19,21-25,27-29H,7H2/t14-,17-,18+,19-,21+/m1/s1
InChIKeySGEWCQFRYRRZDC-VPRICQMDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Vitexin (CAS 3681-93-4) Procurement Specifications: A C-Glycosyl Flavone Reference Standard for Antioxidant and Metabolic Research


Vitexin (CAS 3681-93-4), chemically designated as apigenin-8-C-β-D-glucopyranoside, is a C-glycosylated flavone derived from the apigenin aglycone scaffold. As a naturally occurring polyphenol with a molecular weight of 432.38 g/mol and the formula C21H20O10, it is a principal bioactive constituent in various medicinal botanicals, including Crataegus pinnatifida (hawthorn) and Vigna radiata (mung bean) . Analytical reference materials are commercially available with chromatographic purities typically specified at ≥98% (HPLC), with certain primary reference standards offering assigned absolute purity values accounting for water, residual solvents, and inorganic impurities .

Why Procurement of Generic Flavonoids Cannot Substitute for Vitexin in Targeted Assays


The procurement of a general 'flavonoid' reference standard, or even a closely related structural analog, is scientifically inadequate for replicating the specific biochemical and pharmacokinetic behavior of vitexin. Vitexin is defined by its C-glycosidic bond at the C-8 position of the apigenin core, which confers distinct enzyme inhibition kinetics and structural stability compared to its aglycone (apigenin) or O-glycoside counterparts [1]. Critically, in vitro studies demonstrate that even its regioisomer, isovitexin (apigenin-6-C-glucoside), exhibits a 12-fold lower inhibitory potency against α-glucosidase (IC50: 0.4 mg/mL for vitexin vs. 4.8 mg/mL for isovitexin) [2]. This differential activity, coupled with a unique mixed-type inhibition mechanism on PTP1B not shared by its aglycone [3], confirms that generic substitution would introduce significant and quantifiable variability into experimental results.

Quantitative Differentiation of Vitexin: Comparative Performance Data Against Closest Analogs


Vitexin Exhibits 12-Fold Higher α-Glucosidase Inhibitory Potency Compared to Its Regioisomer Isovitexin

In a head-to-head assay evaluating carbohydrate-hydrolyzing enzyme inhibition, vitexin demonstrated significantly higher potency against α-glucosidase compared to its 6-C-glucoside regioisomer, isovitexin. The IC50 value for vitexin was determined to be 0.4 mg/mL, representing an approximate 12-fold increase in inhibitory activity relative to the 4.8 mg/mL IC50 observed for isovitexin [1]. This finding aligns with separate data where vitexin's α-glucosidase inhibition was quantified as 244 µM [2]. This difference is critical for researchers designing studies on postprandial glucose regulation.

α-Glucosidase inhibition Antidiabetic C-glycosylflavone

Vitexin Exhibits a Mixed-Type PTP1B Inhibition Mechanism, Distinct from Competitive Inhibition by Apigenin and Luteolin

Kinetic studies on protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of insulin signaling, revealed a distinct inhibition mechanism for vitexin compared to its aglycone, apigenin, and the related flavonoid luteolin. While apigenin and luteolin acted as competitive inhibitors of PTP1B, vitexin and its isomer isovitexin were characterized as mixed-type inhibitors [1]. The IC50 value for vitexin against PTP1B was determined to be 7.62 µM, which is notably more potent than the 24.76 µM IC50 observed for apigenin under the same assay conditions [1]. This indicates a different interaction profile with the enzyme's active and allosteric sites.

PTP1B inhibition Insulin resistance Enzyme kinetics Type 2 diabetes

Vitexin Demonstrates Negligible In Vivo Uricosuric Effect, Distinguishing It from the Aglycone Apigenin

In an in vivo model of purine body-induced hyperuricemia in mice, vitexin and its aglycone apigenin displayed a stark functional divergence. While apigenin glycosides such as vitexin (apigenin-8-C-glucoside) significantly reduced uric acid production in cultured hepatocytes at 100 µM, the effect did not translate to a systemic response. In vivo, vitexin at a dose of 300 mg/kg body weight showed no significant suppression of hyperuricemia, whereas the O-glycoside rutin demonstrated significant efficacy at the same dose [1].

Uric acid metabolism Hyperuricemia In vivo pharmacology

Vitexin and Isovitexin Share Low Oral Bioavailability, Necessitating Advanced Formulation Strategies for In Vivo Use

A fundamental limitation for in vivo applications of both vitexin and its isomer isovitexin is their low oral bioavailability and poor gastrointestinal absorption [1]. This shared property of C-glucosyl flavones restricts their direct medicinal use without formulation intervention. A recent study in rabbits demonstrated that encapsulating vitexin and isovitexin in chitosan-coated alginate microcapsules significantly enhanced their bioavailability, as measured by Cmax and AUC values, compared to raw extracts [2]. This establishes a clear procurement implication: researchers intending in vivo work must either source formulated material or anticipate the need for specialized delivery systems.

Bioavailability Pharmacokinetics C-glycoside Formulation

Vitexin Exhibits Significantly Weaker Radical Scavenging Activity Compared to Luteolin and Quercetin

In a comparative DPPH radical scavenging assay, vitexin displayed minimal antioxidant capacity, with an IC50 value exceeding 200 µM. This performance is in stark contrast to the aglycones luteolin (IC50 = 7.29 µM) and quercetin (IC50 = 4.36 µM), which were among the most potent compounds tested [1]. Even its isomer isovitexin (IC50 = 122.83 µM) demonstrated measurably higher activity than vitexin, though both are far less potent than their respective aglycones. A separate report also notes vitexin's antioxidant activity with a DPPH IC50 of 24.2 µM, which, while more potent than the >200 µM value, still underscores the variability depending on assay conditions [2].

Antioxidant DPPH radical scavenging Flavonoid SAR

Validated Application Scenarios for Vitexin Based on Comparative Performance Evidence


As a Selective α-Glucosidase Inhibitor for In Vitro Antidiabetic Mechanism Studies

Procurement is scientifically justified for in vitro assays focused on α-glucosidase inhibition. The demonstrated 12-fold higher potency of vitexin over its closest isomer, isovitexin, makes it the preferred C-glycosyl flavone for this specific endpoint [1]. Its use as a reference standard in enzyme inhibition screens ensures that observed activity is not misattributed to more common flavonoid contaminants.

As a Unique Mixed-Type PTP1B Inhibitor for Probing Allosteric Regulation in Insulin Resistance Models

Vitexin is a superior choice for investigations into protein tyrosine phosphatase 1B (PTP1B) signaling where a mixed-type inhibition mechanism is required. Its IC50 of 7.62 µM against PTP1B and distinct non-competitive binding profile differentiate it from the competitive inhibitors apigenin and luteolin, making it a valuable tool for studying allosteric modulation of this therapeutic target [2].

As a Negative Control or Reference for In Vivo Hyperuricemia and DPPH Antioxidant Studies

Given its established lack of in vivo efficacy in hyperuricemia models (at up to 300 mg/kg) and its poor performance in standard DPPH radical scavenging assays (IC50 > 200 µM in comparable studies), vitexin can be strategically procured as a validated negative control or a benchmark for low-activity compounds [3][4]. This allows researchers to benchmark more potent analogs or validate assay sensitivity.

As a Model Compound for Developing Bioavailability-Enhancing Formulations for C-Glycosides

Due to its class-defining low oral bioavailability, vitexin is an ideal candidate for pharmaceutical formulation research. It serves as a representative C-glycosyl flavone for developing and validating advanced delivery systems (e.g., microcapsules, phytosomes) designed to overcome poor gastrointestinal absorption [5]. Successful enhancement of vitexin's pharmacokinetic profile can be extrapolated to other poorly bioavailable natural products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vitexin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.